molecular formula C25H25N5O4 B2603074 7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040647-87-7

7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2603074
CAS No.: 1040647-87-7
M. Wt: 459.506
InChI Key: XXTJJLPFOHFPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridin-3(5H)-one core substituted with isopropyl, phenyl, and a piperazine-furan carbonyl moiety. This structure integrates a bicyclic pyrazolo-pyridinone scaffold, known for its pharmacological relevance in targeting enzymes or receptors, with a piperazine-linked furan group that may enhance binding interactions or solubility .

Properties

IUPAC Name

7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4/c1-17(2)29-15-19(22-20(16-29)24(32)30(26-22)18-7-4-3-5-8-18)23(31)27-10-12-28(13-11-27)25(33)21-9-6-14-34-21/h3-9,14-17H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTJJLPFOHFPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of the compound 7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is human carbonic anhydrase VII (hCA VII). Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with hCA VII by fitting into its catalytic cavity. It shows remarkable affinity towards hCA VII with a Ki value of 4.3 nM. This interaction inhibits the activity of the enzyme, thereby affecting the balance of carbon dioxide and bicarbonate in the body.

Biological Activity

The compound 7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one (CAS Number: 1040647-87-7) is a pyrazolo[4,3-c]pyridine derivative known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H25N5O4C_{25}H_{25}N_{5}O_{4} with a molecular weight of 459.5 g/mol. The structure features a pyrazolo[4,3-c]pyridine core substituted with a furan-2-carbonyl piperazine moiety and an isopropyl group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Pyrazolo[4,3-c]pyridines have been shown to possess cytotoxic effects against various cancer cell lines, including HeLa and DU 205 cells. These compounds often inhibit tumor growth by inducing apoptosis or cell cycle arrest.
  • Anti-inflammatory Properties : Some studies suggest that these derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
  • Antimicrobial Effects : The compound may exhibit antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may act on specific receptors in the central nervous system or other tissues, influencing neurotransmitter release or cellular signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related pyrazolo[4,3-c]pyridine compounds:

Table 1: Summary of Biological Activities

Activity TypeDetailsReference
AnticancerCytotoxicity against HeLa and DU 205 cancer cell lines
Anti-inflammatoryModulation of inflammatory cytokines
AntimicrobialActivity against various bacterial strains

Notable Research Findings

  • Cytotoxicity Studies : A study demonstrated that pyrazolo[4,3-c]pyridines induced apoptosis in cancer cells through the activation of caspase pathways (Bardajee et al., 2018) .
  • Inflammation Models : In animal models of inflammation, related compounds showed reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Efficacy : Testing against clinical isolates revealed significant antibacterial activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Compounds derived from pyrazolo[4,3-c]pyridine structures have been investigated for their anticancer properties. Studies indicate that modifications to the pyrazolo framework can enhance cytotoxicity against various cancer cell lines. For instance, derivatives of similar structures have shown effectiveness in inhibiting tumor growth through apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties :
    • The furan moiety in the compound has been linked to antimicrobial activity. Research has demonstrated that furan-containing compounds exhibit significant antibacterial effects against both gram-positive and gram-negative bacteria. This suggests that the compound could be explored as a potential antibacterial agent .
  • Neuropharmacological Effects :
    • The piperazine ring is known for its role in modulating neurotransmitter systems. Compounds with piperazine derivatives have been studied for their potential as anxiolytics and antidepressants, indicating that this compound may influence central nervous system activity .

Synthesis and Structural Modifications

  • Synthetic Pathways :
    • The synthesis of 7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves multi-step reactions including condensation and cyclization processes. Recent studies have optimized these pathways to improve yield and purity .
  • Structure-Activity Relationship (SAR) :
    • Investigations into SAR have revealed that specific substitutions on the pyrazolo framework can significantly affect biological activity. For example, variations in the carbonyl groups or the isopropyl substituent can alter potency against specific targets, making it crucial for further research to explore these modifications systematically .

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer efficacy of a series of pyrazolo derivatives, including those similar to the target compound. The results indicated that specific structural modifications led to enhanced activity against breast cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of furan-containing compounds against various pathogens. The study demonstrated that certain derivatives exhibited potent inhibitory effects on bacterial growth, suggesting a promising avenue for developing new antibiotics based on this scaffold .

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural motifs with several pyrazolo-pyrimidinones, pyrazolo-pyridines, and piperazine-containing derivatives. Key analogs and their distinguishing features are summarized below:

Compound Name/ID Core Structure Position 5 Substituent Position 2/7 Substituent Key Functional Groups Reference
Target Compound Pyrazolo[4,3-c]pyridin-3(5H)-one Isopropyl 7: Piperazine-furan carbonyl Furan, piperazine, phenyl
5-(3,5-Dimethylphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one (58) Pyrazolo[1,5-a]pyrimidin-7(4H)-one 3,5-Dimethylphenyl 2: Isopropyl Aryl, isopropyl
MK7 (46) Pyrazolo[1,5-a]pyrimidin-7(4H)-one Phenyl 2: 3-Chlorophenyl Chlorophenyl
Compound Pyrazolo[4,3-c]pyridin-3(5H)-one 2-Methoxyethyl 7: Piperazine-furan carbonyl Methoxyethyl, furan
Eszopiclone Derivative () Pyrrolo[3,4-b]pyrazin-5-one Chloropyridinyl Piperazine-carboxylate Chloropyridinyl, methylpiperazine

Key Observations :

  • Substituent Effects : The isopropyl group at position 5 (target compound) may confer greater lipophilicity compared to methoxyethyl () or aryl groups (MK7), influencing membrane permeability .
  • Piperazine Modifications : The furan-2-carbonyl-piperazine moiety distinguishes the target compound from piperazine-carboxylate derivatives (), possibly enhancing hydrogen-bonding interactions .
Hypothesized Pharmacological Properties

While direct bioactivity data for the target compound are absent, insights can be inferred from analogs:

  • Piperazine-Furan Role : The furan carbonyl group may improve solubility or serve as a hydrogen-bond acceptor, akin to sulfonylpiperazines in PDE inhibitors () .
  • Pyrazolo Core: Pyrazolo-pyrimidinones (e.g., MK series) are associated with kinase or receptor modulation; the isopropyl-phenyl substitution might enhance steric complementarity in hydrophobic binding pockets .
  • Comparative Stability : The absence of electron-withdrawing groups (e.g., nitro in MK61) suggests moderate metabolic stability compared to derivatives with polar substituents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for constructing the pyrazolo[4,3-c]pyridin-3(5H)-one scaffold?

  • Methodological Answer : The core scaffold can be synthesized via cyclocondensation of aminopyrazole derivatives with α,β-unsaturated ketones. For example, pyrazolo-pyridinone analogs are often prepared using a three-step process: (1) formation of the pyrazole ring via hydrazine coupling, (2) cyclization with a substituted acrylonitrile, and (3) functionalization of the piperazine-furan moiety via amide coupling . Key challenges include optimizing reaction time (e.g., 5–6 hours under reflux) and solvent selection (e.g., dioxane or ethanol) to achieve yields >60% .

Q. How can spectral data (NMR, IR, MS) resolve structural ambiguities in this compound?

  • Methodological Answer :

  • 1H NMR : The phenyl protons at C2 typically appear as a multiplet (δ 7.2–7.6 ppm), while the isopropyl group shows a septet (δ 3.1–3.3 ppm) and doublet (δ 1.2–1.4 ppm). Piperazine carbonyl protons are deshielded (δ 3.5–4.0 ppm) .
  • IR : Stretching frequencies for the furan carbonyl (C=O) appear at ~1,680 cm⁻¹, and the pyridinone lactam (C=O) at ~1,720 cm⁻¹ .
  • MS : Molecular ion peaks ([M+H]+) should align with the formula C₂₅H₂₅N₅O₄ (exact mass: 483.19 g/mol). Fragmentation patterns often include loss of the isopropyl group (-60 Da) .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Use column chromatography with silica gel (60–120 mesh) and a gradient eluent (e.g., ethyl acetate/hexane 3:7 to 1:1). For polar impurities, recrystallization from ethanol or acetonitrile is recommended. Purity >95% can be confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to kinase targets?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) using crystal structures of kinases (e.g., PDB: 3POZ) to assess interactions with the furan-piperazine moiety.
  • Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can optimize the geometry and evaluate electrostatic potential surfaces for hydrogen bonding .
  • Example : A related pyrazolo-pyridinone derivative showed a docking score of -9.2 kcal/mol against EGFR kinase, with key interactions at Met793 and Lys745 .

Q. What experimental designs address low yields in the final amide coupling step?

  • Methodological Answer :

  • Catalyst Screening : Test coupling reagents (HATU vs. EDCI/HOBt) to improve efficiency. HATU typically gives >70% yield for sterically hindered amides .
  • Solvent Optimization : Use DMF or dichloromethane (DCM) with 2–5% DIEA to stabilize reactive intermediates.
  • Contradiction Analysis : If yields remain <50%, analyze intermediates via LC-MS for unreacted starting material or hydrolysis byproducts .

Q. How do structural modifications (e.g., substituents on the furan ring) impact biological activity?

  • Methodological Answer :

  • SAR Study : Replace the furan-2-carbonyl group with thiophene or benzoyl analogs. Test inhibitory activity against PDE4 or COX-2 isoforms.
  • Data : In a related series, furan derivatives showed IC₅₀ = 12 nM (PDE4B), while benzoyl analogs were less potent (IC₅₀ = 45 nM) due to reduced π-π stacking .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for similar derivatives?

  • Methodological Answer :

  • Example : Pyrazolo-pyridinones with electron-withdrawing groups (e.g., Cl) often exhibit higher melting points (260–268°C) vs. electron-donating groups (220–230°C) due to lattice stability .
  • Action : Verify purity via DSC analysis and compare crystallization solvents. Ethanol yields higher-melting polymorphs than acetonitrile .

Methodological Tables

Synthetic Step Optimal ConditionsYield (%)Reference ID
Pyrazole ring formationHydrazine hydrate, EtOH, 80°C, 4h75
CyclizationAcrylonitrile, DMF, 120°C, 6h68
Amide couplingHATU, DIEA, DCM, rt, 12h72
Biological Activity TargetIC₅₀ (nM)Reference ID
PDE4B inhibitionPhosphodiesterase 412
COX-2 inhibitionCyclooxygenase-285

Key Notes

  • For advanced SAR, integrate combinatorial chemistry (e.g., Ugi reaction) to diversify the piperazine moiety .
  • Contradictions in spectral data may arise from tautomerism; use 2D NMR (COSY, HSQC) to confirm assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.